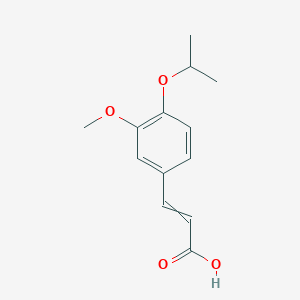

(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid: is an organic compound characterized by the presence of an isopropoxy group and a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxy-3-methoxybenzaldehyde and malonic acid.

Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where 4-isopropoxy-3-methoxybenzaldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to form the desired product.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Knoevenagel condensation reactions using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid is an organic compound with a prop-2-enoic acid backbone and a 4-isopropoxy-3-methoxyphenyl group. It belongs to the phenylpropanoid class of molecules, which derive from phenylalanine and are common in plants. The isopropoxy and methoxy groups give the compound its chemical properties and potential biological activities.

IUPAC Name: (2E)-3-(4-isopropoxy-3-methoxyphenyl)-2-propenoic acid

CAS Number: 32022-22-3

Potential Applications

This compound and similar compounds have potential uses in pharmaceuticals and other areas:

- Pharmaceuticals: It may be a lead compound in drug discovery for anti-inflammatory or other applications due to its potential biological activities.

- Antioxidant Activity: Phenylpropanoids exhibit antioxidant properties that can help scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects: Derivatives of this compound may inhibit inflammatory pathways, offering potential therapeutic benefits for conditions like arthritis.

- Antimicrobial Properties: Analogs have demonstrated effectiveness against various bacterial and fungal strains, suggesting potential use in developing antimicrobial agents.

Interaction Studies

Interaction studies explore how this compound interacts with biological targets. These studies often involve:

- Biological assays

- Spectroscopic methods

- Computational modeling

Mechanism of Action

The mechanism of action of (2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

(2E)-3-(4-Methoxyphenyl)prop-2-enoic acid: Lacks the isopropoxy group.

(2E)-3-(4-Isopropoxyphenyl)prop-2-enoic acid: Lacks the methoxy group.

(2E)-3-(4-Isopropoxy-3-methylphenyl)prop-2-enoic acid: Contains a methyl group instead of a methoxy group.

Uniqueness

(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid is unique due to the presence of both isopropoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Biological Activity

(2E)-3-(4-Isopropoxy-3-methoxyphenyl)prop-2-enoic acid, commonly referred to as a phenylpropanoid, is a compound characterized by its unique molecular structure, which includes a prop-2-enoic acid backbone and a substituted 4-isopropoxy-3-methoxyphenyl group. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.

- Molecular Formula : C13H16O4

- Molecular Weight : 236.26 g/mol

- IUPAC Name : (2E)-3-(4-isopropoxy-3-methoxyphenyl)-2-propenoic acid

1. Antioxidant Activity

Research indicates that phenylpropanoids often exhibit significant antioxidant properties, which help in scavenging free radicals and mitigating oxidative stress. The presence of methoxy and isopropoxy groups in this compound may enhance its ability to act as an antioxidant, similar to other compounds in this class.

2. Anti-inflammatory Effects

Studies suggest that derivatives of this compound may inhibit inflammatory pathways. For instance, compounds with similar structures have shown efficacy in reducing inflammation in models of arthritis and other inflammatory conditions. The anti-inflammatory potential could be attributed to the modulation of pro-inflammatory cytokines and enzymes.

3. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial and fungal strains. This property is particularly significant for developing new antimicrobial agents, especially given the rising resistance to conventional antibiotics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other well-studied phenylpropanoids is presented below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Curcumin | Contains two aromatic rings; diketone | Anti-inflammatory, anticancer | Derived from turmeric; widely studied for health benefits |

| Resveratrol | Contains stilbene structure | Antioxidant, anti-aging | Found in red wine; linked to heart health |

| Ferulic Acid | Contains methoxy and vinyl groups | Antioxidant | Commonly found in grains; enhances stability of other antioxidants |

| This compound | Prop-2-enoic acid with unique substitutions | Antioxidant, anti-inflammatory, antimicrobial | Specific substitution pattern may confer distinct biological activities |

Case Studies

- Anti-inflammatory Study : A study evaluating the anti-inflammatory effects of phenylpropanoids demonstrated that compounds with similar structures significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications for inflammatory diseases.

- Antioxidant Efficacy : In a comparative study on antioxidant activities among various phenylpropanoids, this compound showed promising results in scavenging DPPH radicals, indicating strong antioxidant potential.

Properties

IUPAC Name |

3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(2)17-11-6-4-10(5-7-13(14)15)8-12(11)16-3/h4-9H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIFIHNJOLFAAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=CC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.